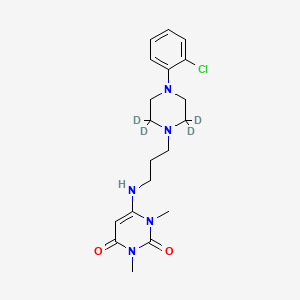

2-Demethoxy-2-chloro Urapidil-d4

Description

Overview of Urapidil (B1196414): Pharmaceutical Significance and Research Paradigms

Urapidil is a sympatholytic antihypertensive drug used in the management of hypertension and benign prostatic hyperplasia. pharmaffiliates.compatsnap.com It functions through a dual mechanism of action, primarily as a selective alpha-1 adrenoceptor antagonist, which leads to the relaxation of smooth muscle in blood vessels and a subsequent decrease in peripheral resistance. nih.govnih.gov Additionally, Urapidil exhibits agonistic activity at central serotonin (B10506) 5-HT1A receptors, contributing to a reduction in sympathetic outflow from the brain. nih.gov This central action helps to prevent the reflex tachycardia that can sometimes occur with other alpha-blockers.

The Role of Impurities and Metabolites in Pharmaceutical Research

In pharmaceutical development and manufacturing, impurities are any components present that are not the defined active pharmaceutical ingredient (API) or an excipient in the drug product. nih.govglobalresearchonline.net These unwanted chemicals can originate from various sources, including raw materials, side reactions during synthesis, or degradation of the drug substance over time. adventchembio.comajptr.com Even in minute quantities, impurities can potentially alter the efficacy, stability, and safety of a pharmaceutical product, sometimes leading to unexpected toxicities or side effects. adventchembio.comajptr.com Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) have established strict guidelines for the identification, characterization, and control of impurities in drug substances and products. nih.govglobalresearchonline.net

Metabolites, on the other hand, are the products of the body's metabolic processes acting on a drug. nih.govacs.org Drug metabolism can lead to pharmacological inactivation or, conversely, can generate active metabolites that contribute to the drug's therapeutic effect or adverse reactions. acs.org In some cases, an active metabolite may even possess a superior pharmacological or safety profile compared to the parent drug. acs.orgacs.org Consequently, the comprehensive study of a drug's metabolic fate is a fundamental aspect of drug discovery and development, helping to build a complete picture of its mechanism of action and potential for drug-drug interactions. nih.govnih.gov

Significance of Stable Isotope Labeling in Modern Chemical and Pharmaceutical Research

Stable isotope labeling is a powerful technique that has become indispensable in modern pharmaceutical research. musechem.comadesisinc.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.com Because these isotopes are chemically identical to their more common counterparts, the labeled molecule behaves virtually the same in biological systems, acting as a tracer that can be precisely monitored. metsol.com

One of the most critical applications of stable isotope labeling, particularly deuterium labeling, is in quantitative analysis using mass spectrometry (MS). nih.govclearsynth.com A deuterated version of an analyte is often used as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comjove.com Since the deuterated standard has a slightly higher mass, it can be distinguished from the non-labeled compound by the mass spectrometer, but it co-elutes chromatographically and experiences similar ionization effects. This allows for highly accurate and precise quantification of the target compound in complex biological matrices by correcting for sample loss during preparation and for matrix-induced signal suppression or enhancement. nih.govclearsynth.com This technique is vital for pharmacokinetic studies, therapeutic drug monitoring, and the quantification of metabolites and impurities. nih.govveeprho.com

Contextualizing 2-Demethoxy-2-chloro Urapidil-d4 within Urapidil Research

This compound is a stable isotope-labeled derivative of a potential impurity of Urapidil. pharmaffiliates.comimpurity.com Its chemical name indicates three key structural features:

2-Demethoxy-2-chloro: A methoxy (B1213986) (-OCH₃) group on the phenyl ring of the Urapidil structure has been replaced by a chlorine (Cl) atom. This represents a potential impurity that could arise during the synthesis of Urapidil.

Urapidil: The core molecular structure is that of Urapidil.

-d4: The molecule has been labeled with four deuterium atoms.

The primary role of this compound is to serve as an internal standard for the analytical quantification of its non-labeled counterpart, the impurity "2-Demethoxy-2-chloro Urapidil". veeprho.comimpurity.com During the quality control of Urapidil manufacturing, it is essential to detect and quantify any impurities to ensure the final product meets regulatory standards for purity and safety. nih.gov By using this compound in an analytical method such as LC-MS, researchers can accurately measure the concentration of the actual impurity in a given sample of Urapidil API or formulated drug product.

In essence, this compound is a specialized analytical tool. It embodies the convergence of three critical areas of pharmaceutical science: the control of drug impurities, the understanding of drug chemistry, and the application of advanced analytical techniques like stable isotope dilution for ensuring drug quality and safety.

Compound Information Tables

Table 1: Properties of Urapidil

| Property | Value |

|---|---|

| Chemical Name | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₂₀H₂₉N₅O₃ |

| Molecular Weight | 387.48 g/mol |

| DrugBank Accession | DB12661 |

| Therapeutic Class | Antihypertensive Agent |

Source: drugbank.compharmahealthsciences.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₉H₂₂D₄ClN₅O₃ |

| Molecular Weight | 395.92 g/mol |

| CAS Number | 1794883-40-1 |

| Category | Isotopic Labeled Analogue, Impurity Standard |

Source: pharmaffiliates.comimpurity.comlabshake.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Urapidil |

| This compound |

| 2-Demethoxy-2-chloro Urapidil |

This table lists the chemical compounds referred to in the article.

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[4-(2-chlorophenyl)-2,2,6,6-tetradeuteriopiperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAHJGSHMDYAJ-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies and Applications of 2 Demethoxy 2 Chloro Urapidil D4

Development of Quantitative Analytical Methods for Urapidil (B1196414) and Related Compounds

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a premier technique for the quantification of urapidil in biological matrices due to its superior sensitivity and selectivity. researchgate.net The development of a robust UPLC-MS/MS method involves meticulous optimization of both chromatographic and mass spectrometric conditions.

Chromatographic separation is commonly achieved on a reversed-phase C18 column. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure efficient ionization. nih.govsielc.com A gradient elution, where the solvent composition is altered during the analytical run, is often employed to effectively separate urapidil from endogenous components within the sample matrix. researchgate.net

For detection, a triple quadrupole mass spectrometer is operated in the positive electrospray ionization (ESI) mode. researchgate.nettandfonline.com Quantification is performed using multiple reaction monitoring (MRM), which offers high specificity by monitoring a specific precursor-to-product ion transition. For urapidil, the protonated molecule [M+H]⁺ at m/z 388 is typically selected as the precursor ion, which then fragments to a specific product ion (e.g., m/z 205) upon collision-induced dissociation. nih.gov

Role of 2-Demethoxy-2-chloro Urapidil-d4 as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise quantitative analysis by LC-MS/MS, as it effectively corrects for variability during sample preparation and instrumental analysis. wiley.com this compound, a deuterated analog of a urapidil derivative, is an ideal internal standard for urapidil quantification. medchemexpress.com

Method Validation Parameters: Selectivity, Linearity, Precision, Accuracy, and Stability Studies in Research Matrices

To ensure that an analytical method is fit for its intended purpose, it must undergo rigorous validation, which assesses several key performance characteristics. a3p.orgresearchgate.net

Selectivity and Specificity: This is the ability of the method to distinguish the analyte from other substances in the sample. It is confirmed by analyzing blank samples to ensure no interfering peaks are present at the retention time of urapidil and its internal standard. a3p.org

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. Calibration curves are constructed, and a correlation coefficient (r²) of ≥ 0.99 is typically required. nih.govresearchgate.netnih.gov Linearity for urapidil assays has been established over ranges such as 2.0-2503.95 ng/mL and 0.1-500 ng/mL. nih.govnih.gov

Precision and Accuracy: Precision measures the degree of scatter between a series of measurements, while accuracy reflects how close the measured value is to the true value. These are assessed at multiple concentration levels, with acceptance criteria for both intra- and inter-day precision and accuracy usually set within ±15% (or ±20% at the lower limit of quantification). researchgate.netnih.gov

Stability: The stability of urapidil in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. researchgate.netnih.gov

Table 1: Representative Validation Parameters for Urapidil Quantification by LC-MS/MS

| Parameter | Typical Range/Criteria | Reference |

| Linearity Range | 0.1 - 2504 ng/mL | nih.govnih.gov |

| Correlation Coefficient (r²) | > 0.99 | researchgate.netnih.gov |

| Intra-day Precision (RSD%) | 2.56 - 5.89% | nih.gov |

| Inter-day Precision (RSD%) | < 12% | tandfonline.com |

| Accuracy (Bias%) | 92.31 - 97.83% | nih.gov |

| Recovery | 69.94 - 96.4% | nih.govtandfonline.com |

Other Chromatographic Techniques for Separation and Detection

Prior to the widespread adoption of LC-MS/MS, other chromatographic methods were utilized for urapidil analysis. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or electrochemical detection has been applied. researchgate.netcolab.ws While effective, HPLC-UV methods are generally less sensitive than mass spectrometric detection. researchgate.net Gas chromatography (GC) has also been used, sometimes requiring a derivatization step to increase the volatility of urapidil for analysis. orientjchem.org These alternative techniques can still be valuable for specific applications, such as quality control of pharmaceutical formulations where analyte concentrations are high. researchgate.net

Applications in Pre-Clinical and In Vitro Biotransformation Studies

Quantification of Urapidil and its Metabolites in Animal Models (e.g., mouse, rat, dog)

Validated analytical methods are essential tools for preclinical pharmacokinetic studies in various animal models, including mice, rats, and dogs. nih.govrug.nl These studies involve administering urapidil and subsequently collecting biological samples, such as plasma, at multiple time points. The concentration of urapidil and its metabolites in these samples is then accurately measured using the developed LC-MS/MS methods.

For example, in a study with rats receiving a 3 mg/kg oral dose of urapidil, the maximum plasma concentration (Cmax) was found to be 616 ± 73 ng/mL, which was reached at a Tmax of 0.5 hours. nih.gov The area under the curve (AUC0-24) was 1841 ± 308 ng·h/mL, and the elimination half-life (t1/2) was 2.47 ± 0.4 hours. nih.gov Such data are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and for extrapolating potential human pharmacokinetics. nih.govnih.gov Studies have identified key metabolites across species, including para-hydroxylated, O-demethylated, and uracil-N-dealkylated products. nih.gov

Assessment of Urapidil Metabolism in In Vitro Systems (e.g., microsomes, hepatocytes)

The study of a drug's metabolic stability is a cornerstone of drug discovery, providing insights into its potential in vivo clearance and bioavailability. srce.hr In vitro systems such as liver microsomes and hepatocytes are standard models for these assessments. nih.gov Microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I metabolic enzymes like the Cytochrome P450 (CYP) superfamily and are frequently used to evaluate CYP-mediated metabolism. srce.hrnih.gov However, they lack the full enzymatic machinery of the liver. nih.gov

Hepatocytes, or liver cells, are considered a more comprehensive and gold-standard model because they contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and retain their cellular compartments, which is crucial for studying the influence of drug transporters. nih.govnih.govdls.com For compounds that undergo non-CYP-mediated metabolism or where transport is a factor, hepatocytes provide a more predictive measure of intrinsic clearance than microsomes. nih.gov In these assays, a labeled internal standard, such as this compound, is essential for accurate quantification. It allows for precise measurement of the parent drug's depletion and the formation of metabolites by correcting for variations during sample processing and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Comparison of In Vitro Metabolism Systems

| Feature | Liver Microsomes | Hepatocytes |

|---|---|---|

| Enzyme Complement | Primarily Phase I enzymes (e.g., CYPs) from the endoplasmic reticulum. srce.hr | Full complement of Phase I and Phase II metabolic enzymes. nih.govnih.gov |

| Cellular Structure | Vesicles of endoplasmic reticulum; lacks intact cellular structure. nih.gov | Intact cells, preserving cellular compartments and transporter functions. dls.com |

| Primary Use | High-throughput screening for CYP-mediated metabolic stability. srce.hr | Comprehensive clearance prediction, transporter studies, and metabolic pathway identification. nih.govdls.com |

| Predictive Power | Good for CYP-metabolized drugs; may underpredict clearance for drugs with other pathways. nih.gov | Generally considered more predictive of in vivo hepatic clearance. srce.hr |

| Complexity & Cost | Relatively inexpensive, easy to use, and amenable to automation. nih.gov | More expensive, labor-intensive, and less easily automated. nih.gov |

Tracing Metabolic Pathways Using Deuterium-Labeled Compounds

Deuterium-labeled compounds are invaluable tools for elucidating the metabolic pathways of drugs. clearsynth.com Deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen, is twice as heavy, a property that allows analytical instruments like mass spectrometers to easily differentiate a deuterated drug from its non-labeled version. clearsynth.com

When a deuterium-labeled compound such as Urapidil-d4 is introduced into a biological system, it follows the same metabolic routes as the parent drug. medchemexpress.comsymeres.com Researchers can then track the appearance of deuterated metabolites, allowing for unambiguous identification and quantification of the metabolic products. This technique helps to overcome the challenge of distinguishing drug metabolites from complex endogenous molecules in biological matrices like serum or urine. clearsynth.comsymeres.com Studies have identified several key metabolites of Urapidil, including p-hydroxylated (M1), O-demethylated (M2), and uracil-N-demethylated (M3) forms. nih.gov The use of deuterium-labeled standards is instrumental in accurately tracing the formation of these and other minor metabolites, providing a complete picture of the drug's biotransformation. nih.gov

Application in Pharmaceutical Quality Control and Impurity Profiling Research

The use of this compound extends significantly into pharmaceutical quality control, where ensuring the purity and stability of a drug is paramount for safety and efficacy. clearsynth.comsynzeal.com

Identification and Quantification of Process-Related Impurities in Urapidil

During the synthesis of any active pharmaceutical ingredient, the formation of impurities is almost inevitable. clearsynth.com These can include starting materials, intermediates, or by-products from side reactions. Regulatory authorities require strict control over these impurities. 2-Demethoxy-2-chloro Urapidil is recognized as a process-related impurity of Urapidil. clearsynth.combiosynth.comlgcstandards.com For its accurate quantification, a stable isotope-labeled internal standard like this compound is the ideal analytical tool. When used in chromatographic methods such as HPLC or LC-MS, the labeled standard helps to compensate for any loss during sample extraction and for variations in instrument response, ensuring that the level of the impurity in the final drug substance is measured with high precision and accuracy.

Research on Stress Degradation Products of Urapidil under Varied Conditions (acidic, basic, oxidative, photolytic)

Forced degradation studies, or stress testing, are conducted under harsh conditions to identify potential degradation products that could form during the shelf-life of a drug product. researchgate.netnih.gov This information is crucial for developing stability-indicating analytical methods. Research based on ICH guidelines has shown that Urapidil is susceptible to degradation under acidic, basic, oxidative, and photolytic stress conditions in solution. researchgate.netnih.govresearchgate.net However, it remains stable in neutral solutions and under solid-state photolytic conditions. researchgate.net Advanced analytical techniques, particularly liquid chromatography combined with high-resolution mass spectrometry (LC-Q-TOF-MS), have been used to separate and characterize the structures of these degradation products. nih.gov

Table 2: Summary of Urapidil Stress Degradation Findings

| Stress Condition | Observation | Degradation Products (DPs) | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | Degradation observed | Multiple DPs formed | asianpubs.org, researchgate.net, nih.gov |

| Basic Hydrolysis | Degradation observed | Multiple DPs formed | asianpubs.org, researchgate.net, nih.gov |

| Oxidative (H₂O₂) | Degradation observed | Multiple DPs formed | asianpubs.org, nih.gov |

| Photolytic (Solution) | Degradation observed | DPs formed | researchgate.net, nih.gov |

| Thermal/Heat | No significant degradation | Not observed | asianpubs.org |

| Photolytic (Solid State) | Stable | Not observed | researchgate.net |

Monitoring Stability of Urapidil Formulations through Impurity Analysis

The stability of a finished pharmaceutical product must be monitored throughout its shelf-life to ensure it remains safe and effective. asianpubs.orgnih.gov This involves storing the Urapidil formulation under controlled conditions and periodically analyzing it for the formation of impurities and any decrease in potency. nih.gov For this purpose, validated stability-indicating analytical methods are required. researchgate.netasianpubs.org These methods must be able to resolve the active ingredient from all potential impurities and degradation products. researchgate.net The accuracy of these quantitative analyses is significantly enhanced by the use of an appropriate internal standard, such as this compound, which ensures reliable monitoring of the formulation's stability profile. nih.gov Studies have confirmed the stability of Urapidil in specific formulations, such as in 0.9% sodium chloride in elastomeric infusion pumps, for extended periods. nih.gov

Development of Reference Standards and Certified Reference Materials

Reference standards are highly purified compounds that are used as a benchmark for analytical tests in the pharmaceutical industry. synzeal.com They are essential for confirming the identity, purity, and strength of a drug substance and for validating analytical methods. Impurities and their labeled analogues, such as 2-Demethoxy-2-chloro Urapidil and this compound, are synthesized to a high degree of purity to serve as reference standards. pharmaffiliates.combiosynth.comlgcstandards.com These standards are used to calibrate analytical instruments and to accurately quantify the amount of specific impurities in batches of Urapidil, ensuring that the drug product consistently meets the stringent quality specifications set by regulatory bodies. clearsynth.comsynzeal.com

Mechanistic Research and Advanced Studies of Urapidil Analogs

In Vitro Pharmacological Investigations of Urapidil (B1196414) Derivatives (excluding efficacy/safety)

While specific binding data for 2-Demethoxy-2-chloro Urapidil-d4 is not documented, research on parent Urapidil and its analogs demonstrates a distinct binding profile, which is crucial for their mechanism of action. These compounds are potent ligands that bind selectively to α1-adrenoceptors and serotonin (B10506) 5-HT1A receptors. nih.govnih.govselleckchem.com

The 5-methyl-urapidil derivative, in particular, has been identified as one of the most potent ligands for 5-HT1A recognition sites. nih.gov The binding affinity of Urapidil and several of its key derivatives for both α1-adrenoceptors and 5-HT1A receptors has been quantified, showcasing the impact of small structural modifications on receptor interaction. nih.gov

Table 1: In Vitro Receptor Binding Affinities of Urapidil and its Derivatives

Kinetic Isotope Effects (KIE) in Urapidil Research

The kinetic isotope effect is a powerful tool in mechanistic chemistry, revealing the rate-determining steps of a reaction by observing the change in reaction rate upon isotopic substitution. portico.orgwikipedia.org In the context of drug metabolism, the substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) can significantly slow down metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). google.comnih.gov

Investigation of Deuterium's Influence on Reaction Kinetics

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This is due to the lower zero-point energy of the C-D bond, which in turn requires more energy to be broken. portico.org Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium will decrease the reaction rate. portico.orgresearchgate.net This effect is particularly relevant for metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are often responsible for the oxidative metabolism of drugs. semanticscholar.org

While specific experimental data on the kinetic isotope effect for this compound is not extensively available in public literature, the principles of KIE allow for a theoretical understanding. The "d4" designation in the compound's name indicates that four hydrogen atoms have been replaced by deuterium. The positions of these deuterium atoms are critical in determining the magnitude of the KIE. If these substitutions are at or near a site of metabolic attack, a significant slowing of the metabolic reaction is anticipated.

Table 1: Theoretical Impact of Deuteration on Reaction Kinetics

| Parameter | Non-Deuterated Analog (e.g., 2-Demethoxy-2-chloro Urapidil) | Deuterated Analog (this compound) | Expected Outcome |

| Bond Strength (C-X) | C-H (weaker) | C-D (stronger) | Increased activation energy for bond cleavage |

| Vibrational Frequency | Higher | Lower | Lower zero-point energy |

| Metabolic Reaction Rate (k) | kH (faster) | kD (slower) | kH/kD > 1 (Primary KIE) |

| Rate-Limiting Step | C-H bond cleavage | C-D bond cleavage | Slower overall metabolism |

This table presents a conceptual illustration of the kinetic isotope effect. The actual magnitude of the effect is dependent on the specific metabolic reaction and the position of deuteration.

Implications of Deuteration for Metabolic Stability and Analytical Performance

The deliberate incorporation of deuterium into drug molecules, a strategy known as "deuterium-switching," is a recognized approach in medicinal chemistry to enhance a drug's metabolic profile. juniperpublishers.comsemanticscholar.org By replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the metabolic stability of a compound can be significantly increased. researchgate.net This leads to a longer biological half-life and potentially a more consistent systemic exposure. juniperpublishers.com For urapidil and its analogs, which undergo oxidative metabolism, deuteration can be a key strategy to modulate their pharmacokinetic properties. google.comnih.gov

The compound 2-Demethoxy-2-chloro Urapidil is an impurity and a potential metabolite of urapidil. mdpi.com Its deuterated counterpart, this compound, serves a crucial role not as a therapeutic agent itself, but as an internal standard in analytical and bioanalytical methods. clearsynth.comimpurity.com The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). sussex-research.com

The key advantages of using a deuterated internal standard like this compound include:

Similar Physicochemical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation (e.g., extraction, derivatization) and chromatographic separation, thus compensating for any analyte loss or variability. researchgate.net

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly enhanced. researchgate.net

A study on the simultaneous quantification of urapidil and aripiprazole (B633) in human plasma utilized a deuterated internal standard (Urapidil-d4) and demonstrated excellent analytical performance. researchgate.net The findings from this study can be extrapolated to underscore the value of this compound as an analytical tool.

Table 2: Representative Analytical Performance Data Using a Deuterated Urapidil Standard

| Analytical Parameter | Performance Metric |

| Linearity Range | 5–500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra-run and Inter-run Precision | Within 10% |

| Intra-run and Inter-run Accuracy | Within 10% |

| Overall Recovery | > 90% |

This data is adapted from a study on Urapidil quantification using Urapidil-d4 as an internal standard and is representative of the performance expected when using a deuterated standard like this compound. researchgate.net

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Urapidil (B1196414) Metabolism Research

The study of drug metabolism is crucial for understanding a drug's efficacy and potential toxicity. Traditionally, this has involved targeted analysis of specific metabolites. However, the advent of "omics" technologies offers a more holistic approach. The integration of various omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of how a drug like urapidil is processed in the body. dtu.dkfrontiersin.org

Genomic data can identify genetic variations in drug-metabolizing enzymes that may affect an individual's response to urapidil. Transcriptomics and proteomics can reveal changes in gene and protein expression levels of these enzymes and transporters upon drug administration. plos.org Metabolomics, the large-scale study of small molecules, can then provide a snapshot of the resulting metabolic phenotype, identifying and quantifying a wide array of urapidil metabolites. nih.gov

By combining these datasets, researchers can build comprehensive models of urapidil metabolism. plos.org For instance, a multi-omics approach could elucidate the complex interplay between different metabolic pathways involved in urapidil's breakdown and identify novel, previously uncharacterized metabolites. This integrated approach is essential for a systems-level understanding of drug action and for the development of personalized medicine strategies. dtu.dk

Novel Analytical Technologies for High-Throughput Impurity and Metabolite Profiling

Ensuring the purity of pharmaceutical compounds is a critical aspect of drug development and manufacturing. biomedres.us The identification and quantification of impurities, such as 2-Demethoxy-2-chloro Urapidil, are essential for guaranteeing the safety and efficacy of the final drug product. researchgate.net Recent years have seen the emergence of powerful analytical techniques that enable high-throughput and highly sensitive impurity and metabolite profiling. nih.govijprajournal.com

Modern analytical techniques play a pivotal role in this process. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govijprajournal.com When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, it allows for the precise mass determination and structural elucidation of impurities and metabolites, even at trace levels. biomedres.usnih.gov

Other key technologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of organic molecules. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of unknown impurities. ijprajournal.comwisdomlib.org

Hyphenated Techniques: The combination of different analytical methods, such as LC-NMR-MS, provides comprehensive data for unambiguous structure elucidation. researchgate.netijprajournal.com

These advanced analytical platforms are instrumental in developing robust impurity profiling methods and for conducting forced degradation studies to understand the stability of drug substances under various stress conditions. nih.gov

Advanced Deuteration Strategies for Drug Discovery and Development Research

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), has emerged as a valuable strategy in drug discovery and development. nih.govresearchgate.net This subtle structural modification can significantly alter the pharmacokinetic properties of a drug by slowing down its metabolism. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. xmu.edu.cn

This "deuterium switch" can lead to several benefits, including:

Improved Pharmacokinetic Profile: Reduced metabolism can lead to a longer half-life, allowing for less frequent dosing. nih.gov

Increased Efficacy: By maintaining therapeutic drug concentrations for longer periods, the efficacy of the drug may be enhanced.

Reduced Toxicity: Deuteration can decrease the formation of toxic metabolites. nih.gov

The successful development and approval of deuterated drugs like deutetrabenazine have validated this approach. nih.govresearchgate.net In the context of urapidil, the presence of a deuterated impurity like 2-Demethoxy-2-chloro Urapidil-d4 highlights the relevance of deuteration. Advanced deuteration strategies involve the targeted placement of deuterium at metabolically vulnerable positions ("soft spots") within a molecule to maximize the desired pharmacokinetic improvements. nih.gov Modern synthetic methods, including hydrogen isotope exchange (HIE) reactions and electrochemical dehalogenative deuteration, are continuously being developed to facilitate the efficient and selective synthesis of deuterated compounds. xmu.edu.cnresearchgate.net

Q & A

Q. Basic Research Focus

- High-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products.

- X-ray crystallography (e.g., Acta Crystallographica protocols) to resolve structural changes in solid state .

- Thermogravimetric analysis (TGA) for thermal stability profiling.

Store samples in inert atmospheres (argon) at -20°C to prevent deuterium loss, as per TRC storage guidelines .

How can researchers resolve contradictions in bioanalytical data when quantifying this compound in complex matrices?

Advanced Research Focus

Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or incomplete deuterium retention. Mitigation strategies:

- Use matrix-matched calibration curves and deuterium-enriched internal standards.

- Apply tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate target ions .

- Cross-check with orthogonal methods (e.g., NMR-based quantification) to confirm accuracy . Document inconsistencies in deuterium recovery rates and adjust protocols iteratively.

What safety and handling protocols are critical when working with this compound in preclinical studies?

Q. Basic Research Focus

- Follow Safety Data Sheet (SDS) guidelines for PPE (gloves, lab coats) and ventilation.

- Store in sealed, light-resistant containers to prevent photodegradation.

- Dispose of waste via certified hazardous chemical protocols, referencing MedChemExpress and TCI safety frameworks .

How can isotopic dilution assays improve quantification accuracy for this compound in trace-level pharmacokinetic studies?

Q. Advanced Research Focus

- Spike samples with a known quantity of a stable isotope-labeled analog (e.g., ¹³C or ¹⁵N variants) to correct for extraction inefficiencies.

- Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from background noise.

- Validate against deuterium retention thresholds (≥98% purity) to avoid skewed pharmacokinetic parameters .

What strategies optimize the use of this compound as an internal standard in drug metabolism studies?

Q. Basic Research Focus

- Ensure structural similarity to the non-deuterated analyte to match extraction efficiency.

- Pre-screen for isotopic interference using multiple reaction monitoring (MRM) transitions unique to the deuterated compound .

- Calibrate instrument response factors daily to account for sensitivity drift.

How do crystallographic data inform the design of deuterated analogs like this compound for receptor-targeted studies?

Q. Advanced Research Focus

- Compare X-ray structures of deuterated and non-deuterated compounds to assess conformational changes (e.g., bond angles in spirocyclic moieties) .

- Use molecular docking simulations to predict deuterium-induced steric effects on receptor binding.

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinity differences.

What methodological pitfalls arise when synthesizing this compound, and how are they addressed?

Q. Advanced Research Focus

- Deuterium scrambling : Minimize by using anhydrous solvents and low-temperature reactions.

- Isotopic dilution : Monitor via LC-MS during synthesis and purify using preparative HPLC with deuterated mobile phases .

- Byproduct formation : Characterize impurities via high-field NMR (≥500 MHz) and adjust reaction stoichiometry iteratively.

How can researchers validate the absence of metabolic retro-isomerization in this compound?

Q. Advanced Research Focus

- Administer the deuterated compound in in vivo models and use HRMS to detect protonated metabolites.

- Perform isotopic tracing in urine/plasma samples to confirm deuterium retention in metabolites.

- Compare fragmentation patterns with synthetic deuterated metabolite standards to rule out artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.